1H NMR spectrum analysis of 6-Bromo-1-chloro-2-methoxynaphthalene
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 6-Bromo-1-chloro-2-methoxynaphthalene This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1-chloro-2-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 6-Bromo-1-chloro-2-methoxynaphthalene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1-chloro-2-methoxynaphthalene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise structural elucidation. The document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in the principles of magnetic resonance.
Introduction: The Imperative of Structural Verification
In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. 6-Bromo-1-chloro-2-methoxynaphthalene is a polysubstituted naphthalene derivative, a scaffold present in numerous biologically active compounds. Its utility as a synthetic intermediate or a final product necessitates rigorous characterization. ¹H NMR spectroscopy stands as the primary tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule. This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, explaining the theoretical underpinnings of the observed phenomena and providing a practical framework for its analysis.
Theoretical Framework: Decoding the ¹H NMR Spectrum of Substituted Naphthalenes
The ¹H NMR spectrum of an aromatic compound like 6-Bromo-1-chloro-2-methoxynaphthalene is governed by three key parameters for each proton: chemical shift (δ), multiplicity (splitting pattern), and the coupling constant (J).
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Aromatic protons typically resonate in the 6.5-8.5 ppm region due to the ring current effect of the π-electron system.[1][2] The substituents on the naphthalene core—bromo (Br), chloro (Cl), and methoxy (OCH₃)—exert significant influence through inductive and resonance effects, causing predictable shifts.[3]
Electron-Donating Groups (EDGs): The methoxy group is a strong EDG through resonance, increasing electron density at the ortho and para positions. This shielding effect shifts the corresponding proton signals upfield (to a lower ppm value).
Electron-Withdrawing Groups (EWGs): Halogens like chlorine and bromine are electronegative and withdraw electron density through induction, de-shielding nearby protons and shifting them downfield (to a higher ppm value).[4][5] While they can donate electron density via resonance, the inductive effect is generally dominant for halogens.[4]
Spin-Spin Coupling and Multiplicity: Protons on adjacent carbons ("neighbors") interact through the bonding electrons, causing their signals to split. This is known as spin-spin coupling or J-coupling. The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides crucial information about the spatial relationship between the coupled protons.[6]
³J (ortho-coupling): Coupling between protons on adjacent carbons. Typically 7–10 Hz in aromatic systems.
⁴J (meta-coupling): Coupling between protons separated by three bonds. Significantly smaller, around 2–3 Hz.
⁵J (para-coupling): Coupling over four bonds. Usually very small (0–1 Hz) and often not resolved.
The Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction, not through-bond. It involves the transfer of nuclear spin polarization between protons that are close in space (< 5 Å), regardless of whether they are J-coupled.[7][8] Irradiating one proton can lead to an enhancement in the signal intensity of a nearby proton. This is a powerful tool for confirming assignments, especially for protons on different parts of a molecule that happen to be spatially proximate.[7][9]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a reliable spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol represents a self-validating system to ensure data integrity.
Sample Preparation
Analyte Purity: Ensure the 6-Bromo-1-chloro-2-methoxynaphthalene sample is free of solvent residues and paramagnetic impurities, as these can cause significant line broadening.[10][11]
Sample Quantity: Weigh approximately 5-25 mg of the solid compound.[10] This amount is generally sufficient for obtaining a spectrum with a good signal-to-noise ratio in a reasonable time.
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[12] The deuterium in the solvent provides a lock signal for the spectrometer, stabilizing the magnetic field.
Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube.[10] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[10]
Data Acquisition
The following parameters are typical for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.
Parameter
Recommended Value
Rationale
Pulse Program
zg30
A standard 30° pulse program is often used for routine spectra to allow for a shorter relaxation delay.[13]
Spectral Width (SW)
~16 ppm
This range comfortably covers the typical chemical shifts for organic molecules, including the aromatic region.[13][14]
Acquisition Time (AQ)
2–4 seconds
An acquisition time of ~3 seconds provides good resolution without acquiring excessive noise for most small molecules.[13][15]
Relaxation Delay (D1)
1.5–2.0 seconds
A delay of 1.5 seconds allows for sufficient relaxation of most protons between scans, ensuring reliable integration.[13]
Number of Scans (NS)
8 to 16
Signal averaging over multiple scans improves the signal-to-noise ratio. The exact number can be adjusted based on sample concentration.[13]
Temperature
298 K (25 °C)
Standard ambient temperature for routine analysis.
Spectral Analysis and Interpretation
The core of this guide is the detailed prediction and assignment of the ¹H NMR spectrum for 6-Bromo-1-chloro-2-methoxynaphthalene.
Molecular Structure and Proton Labeling
First, we must identify the unique protons in the molecule. Due to the substitution pattern, there are five distinct aromatic protons and one set of methoxy protons.
Caption: Structure of 6-Bromo-1-chloro-2-methoxynaphthalene with proton labeling.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The following table summarizes the predicted ¹H NMR data. The reasoning for each assignment follows.
Proton
Predicted δ (ppm)
Multiplicity
Coupling Constants (J, Hz)
OCH₃
~3.9 - 4.1
Singlet (s)
N/A
H-3
~7.1 - 7.3
Doublet (d)
J(H3-H4) ≈ 9.0 Hz
H-4
~7.9 - 8.1
Doublet (d)
J(H4-H3) ≈ 9.0 Hz
H-5
~7.6 - 7.8
Doublet (d)
J(H5-H7) ≈ 2.0 Hz
H-7
~7.4 - 7.6
Doublet of doublets (dd)
J(H7-H8) ≈ 9.0 Hz, J(H7-H5) ≈ 2.0 Hz
H-8
~7.7 - 7.9
Doublet (d)
J(H8-H7) ≈ 9.0 Hz
Analysis Narrative:
OCH₃ Protons: These three protons are equivalent and have no adjacent proton neighbors, thus appearing as a sharp singlet. Their position around 3.9-4.1 ppm is characteristic for a methoxy group attached to an aromatic ring.
H-3 and H-4 Protons:
H-3: This proton is ortho to the powerful electron-donating methoxy group, which will shield it significantly, shifting it upfield. It is also meta to the chloro group. Its only neighbor is H-4, so it will appear as a doublet with a large ortho-coupling constant (³J ≈ 9.0 Hz).
H-4: This proton is ortho to the electron-withdrawing chloro group and para to the methoxy group. The de-shielding effect of the adjacent chloro group is expected to be dominant, shifting this proton significantly downfield. It will be split into a doublet by its only neighbor, H-3, with the same coupling constant (³J ≈ 9.0 Hz).
H-5, H-7, and H-8 Protons: This forms a distinct spin system on the second ring.
H-8: This proton is in the peri position relative to the C1-chloro substituent. This spatial proximity can cause de-shielding due to steric compression and anisotropic effects, placing it downfield.[4] It has one neighbor, H-7, and will appear as a doublet with a large ortho-coupling constant (³J ≈ 9.0 Hz).
H-7: This proton is neighbored by H-8 (ortho) and H-5 (meta). Therefore, it will be split into a doublet of doublets (dd). The larger splitting will be from the ortho-coupling to H-8 (³J ≈ 9.0 Hz), and the smaller splitting will be from the meta-coupling to H-5 (⁴J ≈ 2.0 Hz).
H-5: This proton is para to the chloro group and ortho to the bromo group. It is de-shielded by the adjacent bromo substituent. It has one meta neighbor (H-7) and one para neighbor (H-8). The para-coupling is typically unresolved, so the signal will appear as a doublet due to the meta-coupling with H-7 (⁴J ≈ 2.0 Hz).
An In-depth Technical Guide to the Core Differences Between 6-Bromo-1-chloro-2-methoxynaphthalene and 2-bromo-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of two distinct substituted naphthalene isomers: the widely utilized pharmaceutical intermediate, 2-bromo-6-met...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of two distinct substituted naphthalene isomers: the widely utilized pharmaceutical intermediate, 2-bromo-6-methoxynaphthalene, and its lesser-known, di-halogenated counterpart, 6-Bromo-1-chloro-2-methoxynaphthalene. While both molecules share a common 2-methoxynaphthalene scaffold, the presence and positioning of their halogen substituents create profound differences in their chemical identity, reactivity, and potential applications. This document will elucidate these differences, moving from fundamental structure and properties to synthetic pathways and functional relevance in drug discovery.
Part 1: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in their substitution pattern on the naphthalene ring. 2-Bromo-6-methoxynaphthalene is a mono-halogenated derivative, whereas 6-Bromo-1-chloro-2-methoxynaphthalene contains both a bromine and a chlorine atom at specific positions.
2-Bromo-6-methoxynaphthalene: This is a well-characterized solid, extensively used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The bromine atom is at the C6 position and the methoxy group is at the C2 position.
6-Bromo-1-chloro-2-methoxynaphthalene: This compound is not widely commercially available and is sparsely documented in scientific literature. It features the same C6-bromo and C2-methoxy groups, but with the addition of a chlorine atom at the C1 position. This seemingly small addition fundamentally alters the molecule's symmetry, molecular weight, and electronic properties.
Caption: Chemical structures of the two naphthalene isomers.
The introduction of a chlorine atom at the C1 position in 6-Bromo-1-chloro-2-methoxynaphthalene has predictable consequences for its physical properties when compared to its mono-halogenated analog.
Property
2-Bromo-6-methoxynaphthalene
6-Bromo-1-chloro-2-methoxynaphthalene (Predicted)
Rationale for Prediction
CAS Number
5111-65-9
Not assigned/found
Compound is not commonly synthesized or cataloged.
Molecular Formula
C₁₁H₉BrO
C₁₁H₈BrClO
Addition of one Cl, removal of one H.
Molecular Weight
237.09 g/mol
271.54 g/mol
Increased mass from Cl atom (35.45 u) minus H (1.01 u).
Increased molecular weight and polarity lead to stronger intermolecular forces.
Polarity
Moderately polar
More polar
The additional electronegative chlorine atom increases the overall molecular dipole moment.
Solubility
Soluble in DMSO, insoluble in water.
Likely soluble in polar organic solvents (DMSO, DMF), very low water solubility.
Increased polarity may slightly alter solubility profile but will remain largely insoluble in water.
Part 2: Comparative Spectroscopic Analysis
The structural differences are most clearly revealed through spectroscopic techniques. While extensive data exists for 2-bromo-6-methoxynaphthalene, the spectral characteristics of 6-Bromo-1-chloro-2-methoxynaphthalene must be predicted based on established principles of NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2-Bromo-6-methoxynaphthalene (Experimental Data)
¹H NMR (CDCl₃): The spectrum shows six distinct aromatic proton signals. Key signals include a singlet for the methoxy group (OCH₃) at approximately δ 3.89 ppm. The aromatic protons appear between δ 7.07 and 7.89 ppm, with characteristic doublet and doublet of doublets splitting patterns reflecting their coupling relationships.[2]
¹³C NMR (CDCl₃): The spectrum displays 11 unique carbon signals. The methoxy carbon appears around δ 55.3 ppm. The carbon bearing the bromine (C-Br) is found at δ 117.0 ppm, and the carbon attached to the methoxy group (C-O) is at δ 157.9 ppm. The remaining signals correspond to the other aromatic carbons.[2][4]
6-Bromo-1-chloro-2-methoxynaphthalene (Predicted)
¹H NMR: The most significant change would be the disappearance of the signal for the proton at the C1 position . This would result in only five aromatic proton signals . The proton at C8 would likely experience a downfield shift due to the anisotropic effect of the adjacent chlorine atom. The remaining signals would also exhibit shifts and potentially altered coupling constants due to the change in the electronic environment.
¹³C NMR: The spectrum would still show 11 distinct carbon signals, but their chemical shifts would be altered. A new signal for the carbon bearing the chlorine (C-Cl) would appear, likely in the δ 125-135 ppm range. The presence of two electron-withdrawing halogens would cause a general downfield shift for many of the ring carbons compared to the mono-substituted version.
Mass Spectrometry
The mass spectrum provides a definitive way to distinguish these compounds due to the unique isotopic signatures of bromine and chlorine.
2-Bromo-6-methoxynaphthalene: The molecular ion peak would show a characteristic M/M+2 pattern with roughly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
6-Bromo-1-chloro-2-methoxynaphthalene: The molecular ion region would be significantly more complex. It would exhibit a distinctive pattern of four peaks (M, M+2, M+4, M+6) resulting from the combinatorial possibilities of the isotopes of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). This pattern serves as a definitive fingerprint for a compound containing one bromine and one chlorine atom.
Part 3: Synthesis and Chemical Reactivity
The synthetic routes and subsequent reactivity of these compounds are dictated by the nature and position of their substituents.
Synthesis Protocols
Protocol 1: Synthesis of 2-Bromo-6-methoxynaphthalene via Methylation
This common and efficient method involves the methylation of commercially available 6-bromo-2-naphthol. The use of dimethyl carbonate (DMC) is an environmentally safer alternative to traditional methylating agents like dimethyl sulfate or methyl halides.[2]
Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, combine 6-bromo-2-naphthol (22.3 g, 0.10 mol), potassium carbonate (2.76 g, 0.02 mol), and tetrabutylammonium chloride (2.78 g, 0.01 mol).
Reaction: Heat the mixture to 135°C using an oil bath.
Addition: Add dimethyl carbonate (9.9 g, 0.11 mol) dropwise over 6 hours while maintaining the temperature between 130-135°C.
Workup: After the addition is complete, distill the mixture to remove excess dimethyl carbonate and the methanol byproduct.
Isolation: Cool the mixture to room temperature, dissolve it in a suitable solvent like dichloromethane, wash with water, and concentrate the organic layer. The crude product can be purified by recrystallization from ethanol to yield a pale-yellow solid.[2]
Proposed Synthesis of 6-Bromo-1-chloro-2-methoxynaphthalene (Theoretical)
A plausible route to this di-halogenated compound would involve a sequential electrophilic aromatic substitution strategy, leveraging the directing effects of the substituents.
Caption: Synthesis of Nabumetone via the Heck reaction.
Naproxen Synthesis: While multiple routes exist, one prominent pathway involves converting 2-bromo-6-methoxynaphthalene into a Grignard reagent, which is then used to introduce the propionic acid side chain required for Naproxen.
[5][6]
6-Bromo-1-chloro-2-methoxynaphthalene: A Hypothetical Building Block
While there are no documented uses of this specific isomer in drug manufacturing, its structure presents intriguing possibilities. The introduction of a chlorine atom could be a strategic move in a lead optimization program. The chlorine could serve several purposes:
Modulating Lipophilicity: Halogens can increase a molecule's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Blocking Metabolism: A strategically placed chlorine atom can block a site of metabolic attack (a "metabolic soft spot"), thereby increasing the drug's half-life.
New Binding Interactions: The chlorine atom could form specific halogen bonds or other interactions within a target protein's binding pocket, potentially enhancing potency or selectivity.
Therefore, 6-Bromo-1-chloro-2-methoxynaphthalene could be envisioned as a starting material for creating novel analogs of Naproxen, Nabumetone, or other naphthalene-based therapeutic agents, enabling fine-tuning of their pharmacological properties.
Conclusion
The distinction between 2-bromo-6-methoxynaphthalene and 6-Bromo-1-chloro-2-methoxynaphthalene is a clear illustration of how subtle changes in molecular structure lead to significant differences in chemical and physical properties. 2-Bromo-6-methoxynaphthalene is a well-understood, high-value intermediate with established synthetic protocols and a critical role in the pharmaceutical industry. In contrast, 6-Bromo-1-chloro-2-methoxynaphthalene remains a theoretical or research-level compound. However, a thorough understanding of its predicted properties—from its unique spectroscopic fingerprint to its differential reactivity in cross-coupling reactions—reveals its potential as a versatile tool for medicinal chemists seeking to develop next-generation therapeutics with improved efficacy and safety profiles.
References
A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. (2010). Taylor & Francis Online. [Link]
A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. (2010). Taylor & Francis Online. [Link]
On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. (2022). ChemistrySelect. [Link]
¹H NMR spectra of naphthalene measured under different conditions. (n.d.). ResearchGate. [Link]
Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. (2016). Der Pharma Chemica. [Link]
NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]
(a) Describe the reactions of Naphthalene with halogens and nitric acid. (b) Explain the applications of polynuclear aromatics in dyes, medicines, and industry. (2025). Filo. [Link]
A kind of synthetic method of naproxen key intermediate. (n.d.).
Synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). PrepChem.com. [Link]
SUPPORTING INFORMATION FOR. (n.d.). Peking University. [Link]
Reactivity of peri-substituted naphthalenes. Part II. The replacement of halogen in 8-halogeno-1-naphthoic acids and in o-halogeno-benzoic acids. (1951). Journal of the Chemical Society (Resumed). [Link]
Carbon‐13 NMR studies of substituted naphthalenes. I—complete assignments of the 13 C chemical shifts with the aid of deuterated derivatives. (n.d.). Scilit. [Link]
Process for the manufacture of 2-bromo-6-methoxynaphthalene. (n.d.).
CCCCVIII.--lncest.igations on the Reactivity of Halogens Types of Naphthalene Derivntives. Part I. (1927). Journal of the Chemical Society (Resumed). [Link]
Problem 10 A substituted naphthalene, C10H8O2, gave the following spectral data. (n.d.). Vaia. [Link]
A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. (2011). Moodle@Units. [https://moodle.units.it/pluginfile.php/423192/mod_resource/content/1/Continous Flow Nabumetone.pdf]([Link] Flow Nabumetone.pdf)
Synthesis and Characterization of Naproxen-Salicylate Derivatives as Potential Dual-Targeted Inhibitors of Dihydrofolate Reductase. (2023). Scientific Research Publishing. [Link]
Approaches to the synthesis of nabumetone 2.2. (n.d.). ResearchGate. [Link]
Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. (1976). The Journal of Organic Chemistry. [Link]
Process Research and Structural Studies on Nabumetone. (1999). ACS Publications. [Link]
The Heck reaction in the production of fine chemicals. (2002). Canadian Journal of Chemistry. [Link]
Electrophilic Aromatic Substitution. (n.d.). Willson Research Group. [Link]
A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. (2020). Taylor & Francis Online. [Link]
Method for synthesizing 6-methoxy-2-naphthaldehyde. (2012). Patsnap. [Link]
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. (2021). CrystEngComm. [Link]
Substituent effect of naphthalene. (2021). Reddit. [Link]
An In-depth Technical Guide to the Physical Properties of Polyhalogenated Naphthalene Derivatives
Introduction Polyhalogenated naphthalenes (PHNs) are a class of synthetic aromatic compounds characterized by a naphthalene backbone substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Hi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Polyhalogenated naphthalenes (PHNs) are a class of synthetic aromatic compounds characterized by a naphthalene backbone substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Historically, polychlorinated naphthalenes (PCNs) and polybrominated naphthalenes (PBNs) found widespread use as dielectric fluids, flame retardants, and wood preservatives.[1][2] However, their environmental persistence, bioaccumulative potential, and toxicological profiles, which bear similarities to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), have led to significant regulatory scrutiny and a decline in their production.[3]
Despite their diminished commercial use, PHNs remain a subject of intense scientific interest. Understanding their physical properties is paramount for several reasons. For environmental scientists, these properties govern the fate and transport of PHNs in various environmental compartments. For toxicologists and drug development professionals, understanding how halogenation influences properties like solubility and lipophilicity is crucial for predicting bioavailability and metabolic pathways. Furthermore, the unique electronic and crystallographic characteristics of some PHNs, particularly polyfluorinated naphthalenes (PFNs), are of interest in the field of materials science.[4][5]
This technical guide provides a comprehensive overview of the core physical properties of polyhalogenated naphthalene derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by not only presenting key data but also explaining the underlying principles and providing detailed experimental methodologies.
Structure-Property Relationships: The Influence of Halogenation
The physical properties of PHNs are intrinsically linked to the nature, number, and position of the halogen substituents on the naphthalene ring. The interplay of several factors, including molecular weight, polarity, and intermolecular forces, dictates the macroscopic behavior of these compounds.
A fundamental understanding of these relationships is essential for predicting the behavior of novel PHN derivatives and for interpreting experimental data. The following diagram illustrates the key factors influencing the physical properties of PHNs.
Caption: Key factors influencing the physical properties of polyhalogenated naphthalenes.
Core Physical Properties of Polyhalogenated Naphthalenes
This section details the key physical properties of PHNs, with a focus on how these properties are influenced by the degree and type of halogenation. The data presented is a synthesis of available experimental values and trends reported in the scientific literature.
Melting Point and Boiling Point
The melting and boiling points of PHNs generally increase with a greater degree of halogenation. This trend is primarily attributed to the increase in molecular weight, which leads to stronger van der Waals forces between molecules. More energy is therefore required to overcome these intermolecular forces and induce a phase transition.
Note: The ranges provided are indicative and can vary significantly between different isomers.
Vapor Pressure
Vapor pressure is inversely related to the strength of intermolecular forces. Consequently, as the degree of halogenation increases, leading to higher molecular weights and stronger van der Waals forces, the vapor pressure of PHNs decreases. Lower chlorinated naphthalenes are semi-volatile, while highly chlorinated and brominated congeners have very low vapor pressures, contributing to their persistence in soil and sediment.[12]
Aqueous Solubility
The aqueous solubility of PHNs is generally low due to their nonpolar, hydrophobic nature. Solubility tends to decrease significantly with an increasing number of halogen atoms. This is because the larger, more halogenated molecules are less able to interact favorably with the polar water molecules.
Compound Class
Degree of Halogenation
Approximate Aqueous Solubility (mg/L)
Polychlorinated Naphthalenes (PCNs)
Monochloro
~1
Dichloro
~0.1 - 0.3
Higher congeners
< 0.01
Polybrominated Naphthalenes (PBNs)
Dibromo
Very low (e.g., 1,4-dibromonaphthalene: 0.348 mg/L)[7]
In contrast to their low aqueous solubility, PHNs are generally soluble in nonpolar organic solvents. Lower halogenated congeners, which are often liquids or low-melting solids, are soluble in a wider range of organic solvents. Highly halogenated congeners, being more crystalline, may require more specific solvents like chlorinated or aromatic hydrocarbons.[13][14] Polyfluorinated naphthalenes are noted for their solubility in many common organic solvents.[4][15][16]
Octanol-Water Partition Coefficient (Kow)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its environmental fate and bioaccumulation potential. A high Kow value indicates a greater tendency for the compound to partition into fatty tissues. For PHNs, the log Kow value generally increases with the degree of halogenation, reflecting their increasing hydrophobicity.[17][18]
Compound Class
Degree of Halogenation
Typical log Kow Range
Polychlorinated Naphthalenes (PCNs)
Mono- to Dichloro
3.9 - 4.5
Tri- to Octachloro
5.0 - >7.0
Polybrominated Naphthalenes (PBNs)
Data is less extensive, but expected to be similar to or higher than PCNs
Polyfluorinated Naphthalenes (PFNs)
Data is limited, but high lipophilicity is expected
Experimental Protocols for the Determination of Physical Properties
Accurate and reproducible determination of the physical properties of PHNs is essential for research and regulatory purposes. This section provides detailed, step-by-step methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (Thiele Tube Method)
The Thiele tube method is a classic and effective technique for determining the melting point of a crystalline solid.[19][20][21][22]
Principle: A small, powdered sample in a capillary tube is heated in a controlled manner in a liquid bath. The temperature range over which the sample melts is observed and recorded.
Apparatus:
Thiele tube
High-boiling point oil (e.g., mineral oil, silicone oil)
Thermometer (calibrated)
Capillary tubes (sealed at one end)
Bunsen burner or microburner
Mortar and pestle
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
Sample Preparation: Finely powder the crystalline PHN derivative using a mortar and pestle.
Capillary Tube Packing: Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
Apparatus Assembly: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
Insert the thermometer and attached capillary tube into the Thiele tube containing the heating oil. The oil level should be above the upper arm of the Thiele tube.
Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating. The convection currents in the oil will maintain a uniform temperature.
Observation: As the melting point is approached, reduce the heating rate to approximately 1-2 °C per minute.
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point of the sample.
Boiling Point Determination (Capillary Method)
For liquid PHN derivatives, the boiling point can be determined using a microscale method with a capillary tube.[23][24][25][26][27]
Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is determined.
Apparatus:
Small test tube
Capillary tube (sealed at one end)
Thermometer
Heating bath (e.g., Thiele tube with oil, or an aluminum block on a hot plate)
Apparatus for securing the test tube and thermometer in the heating bath
Procedure:
Sample Preparation: Place a small amount (a few drops) of the liquid PHN into the small test tube.
Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the liquid.
Apparatus Assembly: Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.
Immerse the assembly in the heating bath.
Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.
Observation and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid begins to be drawn into the capillary tube.
The flask method is suitable for determining the water solubility of substances with a solubility greater than 10 mg/L.[28][29][30][31][32]
Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Procedure:
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
Equilibration: An excess amount of the PHN is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
Analysis: The concentration of the PHN in the clear aqueous phase is determined using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Replicate and Blank: The determination should be performed in at least duplicate, and a blank control with only water should be run in parallel.
The static method directly measures the vapor pressure of a substance in equilibrium with its solid or liquid phase.[33][34][35][36][37]
Principle: A known amount of the substance is placed in a thermostatted, evacuated chamber connected to a pressure measuring device. The pressure at equilibrium is recorded at different temperatures.
Procedure:
Sample Introduction: A small amount of the PHN sample is introduced into the sample cell.
Degassing: The sample is thoroughly degassed to remove any dissolved or adsorbed gases.
Equilibration: The sample cell is placed in a constant temperature bath and allowed to reach thermal equilibrium.
Pressure Measurement: The vapor pressure at that temperature is measured using a suitable pressure transducer.
Temperature Variation: The process is repeated at several different temperatures to obtain a vapor pressure curve.
The slow-stirring method is particularly suitable for highly hydrophobic compounds like many PHNs, as it minimizes the formation of emulsions that can interfere with accurate measurements.[38][39][40][41][42]
Principle: The test substance is dissolved in either water-saturated octanol or octanol-saturated water and is allowed to partition between the two phases under slow, controlled stirring until equilibrium is reached. The concentrations in both phases are then measured.
Procedure:
Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol.
Test Substance Introduction: The PHN is dissolved in one of the phases (typically octanol for hydrophobic substances).
Equilibration: The two phases are combined in a thermostatted vessel and stirred slowly to facilitate partitioning without forming an emulsion. Equilibrium is typically reached within 24-48 hours.
Sampling: Samples are carefully taken from both the octanol and water phases after stopping the stirring and allowing the phases to separate completely.
Analysis: The concentration of the PHN in each phase is determined by a suitable analytical method (e.g., GC-MS, HPLC).
Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value (log Kow) is typically reported.
The following diagram illustrates the general workflow for the experimental determination of these key physical properties.
Caption: General workflow for the experimental determination of physical properties of PHNs.
Synthesis of Polyhalogenated Naphthalene Derivatives
The synthesis of specific PHN congeners is often necessary for toxicological studies, as analytical standards, or for exploring their potential in materials science. A variety of synthetic methods have been developed, with the choice of method depending on the desired halogen, substitution pattern, and scale of the reaction.
General Synthetic Strategies
Direct Halogenation: This is a common method for the synthesis of chlorinated and brominated naphthalenes. Naphthalene is treated with a halogenating agent (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The regioselectivity of this reaction can be influenced by the reaction conditions.[41]
Sandmeyer Reaction: This method is useful for introducing halogens at specific positions. It involves the diazotization of an amino-naphthalene derivative followed by treatment with a copper(I) halide.
Halogen Exchange Reactions: In some cases, one halogen can be replaced by another. For example, fluorinated naphthalenes can be synthesized from their chlorinated or brominated precursors using reagents like KF.
Specific Synthesis of Polybrominated Naphthalenes: Methods for the selective synthesis of specific PBN congeners often involve multi-step procedures, including nitration, reduction, and diazotization, starting from a less substituted bromonaphthalene.[6][43][44]
Synthesis of Polyfluorinated Naphthalenes: The synthesis of PFNs can be achieved through various methods, including the halogenation of partially fluorinated naphthalenes.[37]
Exemplary Protocol: Synthesis of 1,4-Dibromonaphthalene
This protocol describes a common laboratory-scale synthesis of 1,4-dibromonaphthalene from naphthalene.[6][43][44]
Materials:
Naphthalene
Bromine (Br₂)
Dichloromethane (CH₂Cl₂)
Sodium bisulfite solution (aqueous)
Sodium sulfate (anhydrous)
Round-bottom flask
Dropping funnel
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene in dichloromethane. Cool the flask in an ice bath.
Bromine Addition: Slowly add a solution of bromine in dichloromethane to the stirred naphthalene solution. Maintain the temperature below 10 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,4-dibromonaphthalene as a white solid.
Conclusion
The physical properties of polyhalogenated naphthalene derivatives are a direct consequence of the interplay between the naphthalene backbone and the nature, number, and position of the halogen substituents. This guide has provided a comprehensive overview of these properties, including melting and boiling points, vapor pressure, solubility, and the octanol-water partition coefficient. By understanding the structure-property relationships and employing standardized experimental protocols, researchers can accurately characterize these compounds, which is essential for assessing their environmental impact, toxicological profiles, and potential applications in various scientific fields. The continued investigation into the physical properties of a wider range of PHNs, including mixed halogenated derivatives, will further enhance our understanding of this important class of compounds.
References
Ningbo Inno Pharmchem Co., Ltd. (2023, April 2). Octafluoronaphthalene: Properties, Uses, and Applications. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Melting Point Determination. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
LookChem. (n.d.). Cas 313-72-4,Octafluoronaphthalene. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Çakmak, O., Kahveci, I., & Smith, K. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene.
Stenutz, R. (n.d.). octafluoronaphthalene. Retrieved from [Link]
Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved from [Link]
OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 104: Vapour Pressure. OECD Publishing.
consilab. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Retrieved from [Link]
Vedantu. (2025, July 24). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
ChemWhat. (n.d.). 2,6-DIBROMONAPHTHALENE CAS#: 13720-06-4. Retrieved from [Link]
Labcompare. (n.d.). Vapor pressure for physical chemistry testing. Retrieved from [Link]
OECD. (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
University of Massachusetts. (n.d.). Melting point determination. Retrieved from [Link]
Çakmak, O., Demirtaş, İ., & Balaydın, H. T. (2002).
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
OECD. (2022). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
OECD. (2022, June 30). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]
Adeleye, A. O., Xue, J., & Falandysz, J. (2020). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Critical Reviews in Environmental Science and Technology, 51(19), 2187-2234.
CNR-IRIS. (2023, November 10). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
Analytice. (2021, April 12). Partition coefficient: slow stirring method according to OECD 123. Retrieved from [Link]
Mayer, P., Holmstrup, M., & Jensen, J. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1037, 8-19.
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
ChemBK. (2024, April 10). naphthalene, 2,7-dibromo-. Retrieved from [Link]
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
Papagni, A., et al. (2025, January 8). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. ACS Omega.
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
Rilo, E., et al. (2015, September 12). Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. Walsh Medical Media.
Government of Canada. (n.d.). Ecological Screening Assessment. Retrieved from [Link]
Analytice. (2017, August 7). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,4-dibromo- (CAS 83-53-4). Retrieved from [Link]
Coon, J. E., et al. (1987, March 31). Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of naphthalene-containing PI films. Retrieved from [Link]
ALS Europe. (n.d.). Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices. Retrieved from [Link]
Gu, W., et al. (2015). Prediction of octanol-water partition coefficient for polychlorinated naphthalenes through three-dimensional QSAR models. Journal of Environmental Science and Health, Part A, 50(10), 845-853.
NICNAS. (2002).
A review on levels of polychlorinated naphthalenes in matrices with emphasis on knowledge and research gaps priorities in Africa. (2020). Environmental Pollution, 267, 115449.
Topic: 6-Bromo-1-chloro-2-methoxynaphthalene (PubChem CID 11529152) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Strategic Bifunctional Scaffold for Or...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Bromo-1-chloro-2-methoxynaphthalene (PubChem CID 11529152)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Strategic Bifunctional Scaffold for Orthogonal Cross-Coupling [1]
Executive Summary
In the landscape of medicinal chemistry and materials science, 6-Bromo-1-chloro-2-methoxynaphthalene (PubChem CID 11529152) represents a high-value "orthogonal" intermediate.[1] Unlike symmetrically substituted naphthalenes, this compound possesses two distinct halogen handles—a bromine at C6 and a chlorine at C1—along with an activating methoxy group at C2.[1]
This electronic asymmetry allows for chemoselective functionalization .[1] The C6-bromide is electronically decoupled from the C2-methoxy group and is inherently more reactive toward palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling).[1] Conversely, the C1-chloride is sterically crowded and electronically shielded, requiring more forcing conditions or specialized catalysts (e.g., Ni-catalysis) for activation.[1] This guide details the synthesis, characterization, and strategic application of this scaffold in iterative drug design.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Identification Data
Property
Data
IUPAC Name
6-Bromo-1-chloro-2-methoxynaphthalene
PubChem CID
11529152
Molecular Formula
C₁₁H₈BrClO
Molecular Weight
271.54 g/mol
SMILES
COC1=C(C2=CC(=CC=C2C=C1)Br)Cl
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Diagnostics (Self-Validation)
When characterizing this compound, the ¹H NMR spectrum provides the definitive "Go/No-Go" signal for purity.[1]
The "H1" Checkpoint: In the precursor (6-bromo-2-methoxynaphthalene), the proton at C1 appears as a doublet or singlet around 7.1–7.3 ppm .[1] In the target compound (CID 11529152), this signal must be absent .[1]
The "H3" Shift: The proton at C3 (ortho to the methoxy) typically appears as a doublet in the precursor due to coupling with H1.[1] Upon chlorination at C1, the H3 signal simplifies to a singlet (or shows only small long-range coupling) and shifts downfield due to the deshielding effect of the neighboring chlorine.[1]
Synthetic Protocol: Regioselective Chlorination
Objective: Synthesis of 6-Bromo-1-chloro-2-methoxynaphthalene from 6-bromo-2-methoxynaphthalene.
Mechanistic Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The methoxy group at C2 is a strong ortho/para director.[1] However, the C6 position is already blocked by bromine.[1] The C1 position (ortho to methoxy and alpha to the ring fusion) is the most nucleophilic site, far exceeding the reactivity of the deactivated ring.[1] Therefore, soft chlorinating agents like N-Chlorosuccinimide (NCS) provide exclusive regioselectivity for C1 without over-chlorinating.[1]
Dissolution: Charge a flame-dried round-bottom flask with 6-Bromo-2-methoxynaphthalene and anhydrous MeCN. Stir until fully dissolved.
Addition: Add NCS portion-wise over 15 minutes at room temperature. Note: Exotherm is minimal, but portion-wise addition prevents local concentration spikes.[1]
Activation: (Optional) Add pTsOH if reaction kinetics are slow (monitored by TLC).
Reflux: Heat the mixture to 60–80°C for 4–6 hours.
IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.[1]
Validation: Aliquot NMR should show complete disappearance of the H1 signal.[1]
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).[1]
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Strategic Application: Orthogonal Cross-Coupling
The power of CID 11529152 lies in its ability to undergo sequential, selective reactions.[1]
The Reactivity Hierarchy[1]
Site A (C6-Br): High reactivity.[1] Accessible via standard Pd(0) catalysis (Suzuki, Buchwald-Hartwig).[1] The electron-poor nature of the ring (due to Br) facilitates oxidative addition.[1]
Site B (C1-Cl): Low reactivity.[1] Sterically hindered by the C2-OMe and the peri-hydrogen at C8.[1] Requires specialized ligands (e.g., S-Phos, X-Phos) or Nickel catalysis to activate.[1]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available using this scaffold.
Caption: Sequential functionalization strategy leveraging the reactivity difference between C6-Br (High) and C1-Cl (Low).
Safety & Handling (E-E-A-T)
Hazards: Halogenated naphthalenes are potential skin irritants and may cause eye damage.[1] Treat as a potential sensitizer.[1]
Waste: All aqueous waste from the chlorination step contains succinimide and potentially unreacted NCS; treat with sodium thiosulfate before disposal to quench active chlorine.[1]
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can undergo photolytic cleavage over long periods).[1]
References
PubChem. 6-Bromo-1-chloro-2-methoxynaphthalene (CID 11529152).[1] National Library of Medicine. Available at: [Link]
Organic Syntheses. Preparation of 6-Methoxy-2-bromonaphthalene. Org.[1][2][3][4] Synth. 1977, 57, 30. (Foundational synthesis of the precursor). Available at: [Link]
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry.[1] (Principles of differential halogen reactivity). Available at: [Link]
ResearchGate. Crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one. (Structural data on related 6-methoxy-2-naphthyl scaffolds). Available at: [Link]
Strategic Sourcing and Technical Profile: 6-Bromo-1-chloro-2-methoxynaphthalene
Executive Summary This technical guide provides a comprehensive analysis of 6-Bromo-1-chloro-2-methoxynaphthalene (CAS 92455-04-4), a specialized halogenated building block used in advanced medicinal chemistry. Unlike it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 6-Bromo-1-chloro-2-methoxynaphthalene (CAS 92455-04-4), a specialized halogenated building block used in advanced medicinal chemistry. Unlike its widely available precursor (6-bromo-2-methoxynaphthalene), this tri-substituted naphthalene is a high-value intermediate, primarily utilized for its orthogonal reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This document details the synthesis logic, supply chain dynamics, quality assurance protocols, and price trends necessary for researchers and procurement specialists to secure high-purity material.
Part 1: Chemical Profile and Synthesis Logic
Identity and Properties[1][2][3]
Chemical Name: 6-Bromo-1-chloro-2-methoxynaphthalene[1]
C2-Methoxy: Strong electron-donating group (EDG), directing electrophilic substitution to C1.
C6-Bromo: Handle for selective metal-catalyzed coupling (typically more reactive than C1-Cl in oxidative addition with Pd(0) under standard conditions).
C1-Chloro: Secondary electrophilic site or steric blocking group.
Synthesis and Manufacturing Route
Understanding the synthesis is critical for assessing supplier claims and cost structures. The compound is not typically isolated from coal tar but is synthesized via regioselective electrophilic aromatic substitution (EAS) of the commodity chemical 6-bromo-2-methoxynaphthalene.
Mechanism:
The methoxy group at C2 strongly activates the naphthalene ring.[2] The C1 position (ortho to -OMe and alpha-naphthalene) is significantly more nucleophilic than C3 or the deactivated ring B. Consequently, chlorination occurs almost exclusively at C1.
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).
Solvent: Acetonitrile (MeCN) or DMF.
Purification: Recrystallization from ethanol/heptane to remove trace 1,3-dichloro impurities.
Caption: Regioselective synthesis pathway via electrophilic aromatic substitution.
Part 2: Supply Chain and Market Analysis
Supplier Landscape
The market for 6-Bromo-1-chloro-2-methoxynaphthalene is tiered. It is not a bulk commodity like its precursor. It is classified as a "Make-to-Order" or "Catalog Specialty" item.
Tier
Supplier Type
Representative Companies
Availability
Risk Profile
Tier 1
Global Catalog Aggregators
BLD Pharmatech, AChemBlock, BePharm
Stock often available (g to kg)
Low. Standardized QC.
Tier 2
Custom Synthesis Houses
WuXi AppTec, Pharmablock
Lead time 4-8 weeks
Low. High cost, high purity.
Tier 3
Trading Companies
Various (Alibaba/Indiamart listings)
Unverified stock
High. Risk of receiving starting material (non-chloro).
Price Trends and Cost Drivers
Pricing is non-linear and heavily dependent on scale due to the manual nature of the chlorination step in batch production.
Estimated Market Pricing (2025/2026):
Quantity
Price Range (USD)
Unit Cost (USD/g)
Notes
1 g
$150 - $250
$200
R&D Scale (High markup)
25 g
$1,200 - $1,800
$60
Pilot Scale
100 g
$3,500 - $4,500
$40
Process Scale (Negotiated)
Key Cost Drivers:
Raw Material Cost: The precursor (6-bromo-2-methoxynaphthalene) is cheap (~$400/kg), so it does not drive the price.
Labor & Waste: The cost is driven by the purification required to remove unreacted starting material and regioisomers.
Regulatory: Stricter environmental controls in China (Shandong/Jiangsu) regarding halogenated waste have stabilized prices at a higher baseline.
Part 3: Quality Assurance & Procurement Strategy
The "Self-Validating" QC Protocol
When sourcing this compound, you must verify that the chlorination actually occurred at C1 and that the bromine remains intact.
Critical Quality Attributes (CQA):
Appearance: Off-white to pale yellow solid.
Purity: >97% (HPLC).
Identity: 1H-NMR is the definitive test.
NMR Validation Logic:
Starting Material: Shows a doublet at C1 (approx 7.1 ppm) and C3.
Product: The C1 proton signal disappears . The C3 proton becomes a singlet (or shows only weak meta-coupling), shifting slightly downfield due to the ortho-chloro effect.
Procurement Decision Tree
Use this workflow to minimize risk when selecting a supplier.
Caption: Risk-mitigated procurement workflow for specialty halogenated intermediates.
Part 4: Applications in Drug Development
This intermediate is valuable because it offers orthogonal functionalization :
Site A (C6-Br): Reacts first in Pd-catalyzed couplings (Suzuki, Buchwald) due to higher lability of Ar-Br vs Ar-Cl.
Site B (C1-Cl): Can be activated subsequently using specialized ligands (e.g., Buchwald biaryl phosphines) or used to block metabolic hotspots.
Site C (C2-OMe): Can be deprotected (BBr₃) to yield the naphthol, allowing for etherification or triflation.
References
ChemicalBook. 6-Bromo-1-chloro-2-methoxynaphthalene Product Description and Suppliers. Retrieved from .
AChemBlock. Catalog Entry for CAS 92455-04-4. Retrieved from .
Org. Synth. Synthesis of 1-Chloromethylnaphthalene (Analogous Chemistry). 1944, 24, 30. Retrieved from .
PubChem. 2-Bromo-6-methoxynaphthalene (Precursor Data). Retrieved from .
BLD Pharmatech. Product Search: 6-Bromo-1-chloro-2-methoxynaphthalene. Retrieved from .
This section has no published content on the current product page yet.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Low Regioselectivity in Naphthalene Halogenation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the halogenation of naphthalene. This resource provides in-depth troubleshooting guidance and f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the halogenation of naphthalene. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in your experiments. Our aim is to equip you with the scientific understanding and practical protocols necessary to control the isomeric outcome of your reactions, favoring either the α- (1-halo) or β- (2-halo) substituted products.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently obtaining a mixture of 1- and 2-halonaphthalene isomers in my reaction?
The formation of a mixture of α- and β-isomers is a common outcome in the electrophilic halogenation of naphthalene. This arises from the competing reaction pathways that lead to the two distinct products. The α-position is kinetically favored due to the greater stabilization of the carbocation intermediate through resonance, while the β-position can be thermodynamically favored under certain conditions due to reduced steric hindrance.[1][2][3] The final product ratio is a sensitive function of your reaction conditions.
Q2: What is the fundamental difference between the kinetically and thermodynamically controlled halogenation of naphthalene?
Kinetic control governs reactions where the product distribution is determined by the relative rates of formation of the different isomers.[4][5][6] In naphthalene halogenation, the α-product is typically formed faster because the activation energy for the formation of its corresponding intermediate is lower.[1][2][7] Thermodynamic control is established when the reaction is reversible, allowing the initially formed products to equilibrate to the most stable isomer.[2][4] The β-isomer is often the more thermodynamically stable product due to the minimization of steric repulsion between the halogen substituent and the hydrogen atom at the C8 position (a peri interaction).[2][5][8]
Q3: How significant is the role of steric hindrance in determining the regioselectivity of naphthalene halogenation?
Steric hindrance plays a crucial role, particularly when employing bulky halogenating agents or when the naphthalene substrate itself is substituted.[1] The α-position is sterically more hindered than the β-position due to the proximity of the hydrogen atom at the C8 position.[1][2][9] Consequently, larger electrophiles will preferentially attack the more accessible β-position.[1][10]
Troubleshooting Guide: Enhancing Regioselectivity
This section provides a structured approach to diagnosing and resolving common issues of low regioselectivity in naphthalene halogenation.
Problem 1: My reaction yields predominantly the undesired α-halonaphthalene (kinetic product) when the β-isomer is the target.
Evaluate Reaction Time: Insufficient reaction time may not allow for the equilibration necessary to form the thermodynamic product.[13]
Consider the Halogenating Agent: Less bulky halogenating agents are more likely to yield the α-product.
Examine the Solvent System: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the stability of the intermediates.[14][15]
Corrective Actions:
Increase the Reaction Temperature: Elevating the temperature can provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium and favor the more stable β-isomer.[2][4][12]
Prolong the Reaction Time: At higher temperatures, extending the reaction duration ensures that the equilibrium between the α- and β-isomers is fully established.[13]
Employ a Bulkier Halogenating Agent or Catalyst System: The use of a sterically demanding halogenating agent or a Lewis acid catalyst that forms a bulky complex with the halogen can disfavor attack at the hindered α-position.[1][10]
Solvent Selection: Experiment with different solvents. Non-coordinating, non-polar solvents may favor the kinetic product, while certain polar or coordinating solvents can alter the regioselectivity. For instance, in Friedel-Crafts acylation, a related electrophilic substitution, the use of nitrobenzene as a solvent is known to favor the β-product due to the formation of a bulky complex.[10][14]
Problem 2: My reaction is producing a significant amount of the β-isomer when the α-halonaphthalene is the desired product.
Diagnostic Workflow:
Analyze Reaction Temperature and Duration: High temperatures and long reaction times can lead to the formation of the thermodynamically favored β-isomer, even if the α-isomer is formed initially.[2][3][4]
Re-evaluate the Choice of Halogenating Reagent: A bulky reagent will inherently favor the less sterically hindered β-position.[1]
Corrective Actions:
Lower the Reaction Temperature: Conducting the reaction at a lower temperature will favor the kinetically controlled pathway, leading to a higher proportion of the α-isomer.[4][11][12]
Shorten the Reaction Time: Monitor the reaction progress closely and quench it once the desired α-product has formed, before significant isomerization to the β-product can occur.
Utilize a Less Bulky Halogenating Agent: Employ smaller, more reactive halogenating species. For example, bromination without a Lewis acid catalyst can favor the α-position.[3]
Data Presentation: Influence of Reaction Conditions on Isomer Ratios
Higher temperatures enable the system to reach thermodynamic equilibrium, favoring the more stable isomer.[2][11]
Reaction Time
Short
Long
Longer reaction times allow for the conversion of the kinetic product to the more stable thermodynamic product.[13]
Steric Bulk of Electrophile
Small
Large
Bulky electrophiles experience greater steric hindrance at the α-position, thus favoring attack at the β-position.[1][10]
Solvent
Non-polar, non-coordinating (e.g., CS₂, CCl₄)
Polar, coordinating (e.g., Nitrobenzene for acylation)[10][14]
The solvent can influence the effective size of the electrophilic species and the stability of the transition states.
Experimental Protocols
Protocol 1: Selective α-Bromination of Naphthalene (Kinetic Control)
Dissolve naphthalene in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
Cool the solution to 0°C in an ice bath.
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the naphthalene solution with continuous stirring.
Monitor the reaction progress by TLC or GC.
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which should be enriched in 1-bromonaphthalene.
Protocol 2: Selective β-Sulfonation of Naphthalene (Thermodynamic Control)
Note: While this is a sulfonation protocol, the principle of thermodynamic control is directly analogous to achieving β-halogenation under reversible conditions, though direct halogenation is often not as readily reversible.
Place naphthalene in a round-bottom flask equipped with a mechanical stirrer and a heating mantle with a temperature controller.
Add concentrated sulfuric acid to the naphthalene.
Heat the reaction mixture to 160°C and maintain this temperature for several hours.[4]
Monitor the reaction to ensure the formation of the 2-naphthalenesulfonic acid.
Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.
Collect the product by filtration, wash with cold water, and dry.
Visualizing Reaction Control
Diagram 1: Decision Workflow for Optimizing Regioselectivity
Caption: A troubleshooting flowchart for regioselectivity.
Diagram 2: Kinetic vs. Thermodynamic Pathways
Caption: Energy profile of naphthalene halogenation.
References
Filo. (2025, May 31). Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely...[Link]
Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?[Link]
ProQuest. Electrophilic substitution in naphthalene: Kinetic vs thermodynamic control. [Link]
Quora. (2019, December 4). Explain the kinetic and thermodynamics control in the sulphonation of naphthalene. [Link]
Scribd. Thermodynamic and Kinetic Control of Reactions. [Link]
Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Link]
ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link]
Vaia. Problem 8 Explain why reaction of naphthal...[Link]
Doc Brown's Chemistry. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene...[Link]
Quora. (2024, February 28). Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position?[Link]
PubMed. (2013, May 17). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. [Link]
MDPI. (2021, April 7). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. [Link]
PubMed. (2019, May 21). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. [Link]
University of Liverpool. (2025, June 24). Regioselective reactions of naphthalene. [Link]
ResearchGate. Different approaches for regioselective naphthalene functionalization. [Link]
MDPI. (2021, April 23). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. [Link]
Optimizing solvent choice for NCS chlorination in THF
Technical Support & Troubleshooting Guide Topic: Optimizing Solvent Choice for N-Chlorosuccinimide (NCS) Chlorination in THF Role: Senior Application Scientist Status: Active Executive Summary: The "Frenemy" Nature of TH...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Guide
Topic: Optimizing Solvent Choice for N-Chlorosuccinimide (NCS) Chlorination in THF
Role: Senior Application Scientist
Status: Active
Executive Summary: The "Frenemy" Nature of THF
Tetrahydrofuran (THF) is a polarizing choice for NCS chlorinations. While its excellent solubilizing power makes it attractive for polar substrates that fail in CCl₄ or Hexane, THF is chemically vulnerable.
The Core Conflict:
The Benefit: THF dissolves both NCS and polar substrates, enabling homogeneous kinetics.
The Risk: THF is an ether with accessible
-hydrogens. In the presence of chlorine radicals (), THF undergoes -hydrogen abstraction, leading to solvent chlorination, ring-opening polymerization, and reduced yields.
This guide provides the protocols to harness the solubility of THF while suppressing its reactivity.
Critical Decision Pathways (Visualized)
Before starting your experiment, determine your reaction mechanism.[1] The safety of THF depends entirely on whether you are driving a Radical or Ionic pathway.
Figure 1: Mechanistic divergence of NCS in THF. Note the high risk of solvent degradation under radical conditions.
Troubleshooting & Optimization (Q&A)
Module A: Solubility & Thermodynamics
Q: My NCS is not dissolving in THF at room temperature. Should I heat it?A: NO. Heating NCS in THF triggers the radical decomposition pathway.
The Science: NCS is only moderately soluble in THF at room temperature (approx. 0.1–0.3 M depending on quality). Heating accelerates the homolytic cleavage of the N-Cl bond. If you heat to dissolve, you generate
radicals before your substrate can react, leading to chlorinated THF impurities.
The Fix:
Trituration: Finely grind the NCS using a mortar and pestle before addition. Crystal size significantly impacts dissolution kinetics.
Induction: Allow the suspension to stir. As the reaction consumes dissolved NCS, Le Chatelier’s principle will pull more solid into solution.
Co-solvent: If high concentration is required, use a minimal amount of Acetonitrile (MeCN) or DCM to predissolve NCS, then add to the THF reaction mixture.
Q: Why does the reaction mixture remain clear? In CCl₄, the byproduct precipitates.A: Succinimide (the byproduct) is soluble in THF.
Comparison:
CCl₄/Hexane: Succinimide is insoluble. It floats/precipitates, allowing you to monitor reaction progress visually (precipitate formation) and remove it by simple filtration.
THF: Succinimide is soluble. The reaction will remain homogeneous.
Implication: You cannot use filtration for workup. You must rely on aqueous extraction (see Module C).
Module B: Kinetic Control & Stability
Q: I see "THF-Cl" impurities in my NMR. How do I stop solvent chlorination?A: You are likely operating under radical conditions unintentionally.
Diagnosis: This occurs if the reaction is exposed to ambient light, excessive heat (>40°C), or if the substrate is unreactive, leaving NCS "bored" and available to attack the solvent.
Protocol Adjustment:
Darkness: Wrap the flask in aluminum foil.
Scavengers: If your reaction is purely electrophilic (e.g., chlorination of phenols/anilines), add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (1-2 mol%) to quench any transient radicals.
Catalysis: Use a Lewis Acid (e.g.,
) or Brønsted acid (HCl) to activate NCS ionically, allowing the reaction to proceed at where THF is stable.
Module C: Workup & Purification
Q: How do I efficiently remove Succinimide without filtration?A: Utilize the "Water Wash" method.
Since Succinimide is highly water-soluble (
at ), and chlorinated organic products are typically not, an aqueous wash is the standard removal method for THF reactions.
Q: My product is water-sensitive. How do I remove Succinimide?A: The "Solvent Swap" precipitation.
Concentrate the THF reaction mixture to ~10% volume on a rotovap (do not dry completely to avoid thermal decomposition).
Add Diethyl Ether (Et₂O) or Hexane/EtOAc (9:1) .
Succinimide will precipitate instantly in these non-polar solvents.
Standardized Protocol: Electrophilic Chlorination in THF
Objective: Chlorination of an electron-rich aromatic substrate (e.g., phenol, indole) in THF while minimizing solvent degradation.
Reagents:
Substrate (1.0 equiv)
NCS (1.05 – 1.1 equiv)
THF (Anhydrous, stabilizer-free preferred if using short reaction times; BHT-stabilized if long times)
Optional: p-Toluenesulfonic acid (pTsOH) or HCl (0.1 equiv) as catalyst.
Workflow:
Preparation:
Flame-dry a round-bottom flask under
.
Dissolve Substrate in THF (
).
Cool solution to
(ice bath).
Addition:
Add NCS (finely ground) in 3 portions over 15 minutes.
Reasoning: Prevents a high local concentration of active chlorine, which reduces side reactions.
Reaction:
Protect from light (foil wrap).
Monitor by TLC. If reaction is sluggish after 1 hour, add catalyst (pTsOH).
Critical: Do not reflux. If heat is needed, switch solvent to Acetonitrile or Dichloroethane .
Workup (The "Dual-Wash" System):
Step A (Quench): Add 10% aqueous
(Sodium Thiosulfate) to quench unreacted NCS.
Step B (Extraction): Dilute with Ethyl Acetate. Wash organic layer
with water (removes Succinimide) and with Brine.
Step C (Dry): Dry over
, filter, and concentrate.
Comparative Solvent Data
Feature
THF
Acetonitrile (MeCN)
DCM ()
CCl₄
NCS Solubility
Moderate
High
High
Low
Succinimide Solubility
High (No precip)
Moderate
Low
Insoluble (Precipitates)
Radical Stability
Poor (H-abstraction)
Good
Good
Excellent
Polarity
Polar Aprotic
Polar Aprotic
Non-polar
Non-polar
Recommended For
Polar substrates, Low Temp
General Purpose
General Purpose
Radical Reactions (Toxic)
References
Mechanism of NCS Action
Schmid, H.; Karrer, P. "Action of N-Bromosuccinimide on Ethers." Helv. Chim. Acta, 1946, 29, 573. (Foundational text on ether instability with N-haloimides).
BenchChem Technical Guide: "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action."
Solvent Effects & Solubility
Zhu, J., et al. "Solubility of N-chloro succinimide in different pure solvents."[3] Korean J. Chem. Eng., 2012 , 29, 1437–1440.
Catalytic Activation
Prakash, G. K. S., et al. "N-Halosuccinimides/BF3-H2O: Efficient Electrophilic Halogenation Reagents."[4] J. Am. Chem. Soc., 2004 , 126, 15770.[4]
Workup Procedures
Gilchrist, T. L. "Removal of Succinimide from Reaction Mixtures." Organic Syntheses, Coll. Vol. 9, p.300.
Rochester University Lab Manual: "Tips for Removing Sticky Reagents."
Comparative Guide: NMR Analysis of 6-Bromo-1-chloro-2-methoxynaphthalene vs. Starting Material
Executive Summary This technical guide provides a rigorous comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra for 6-Bromo-1-chloro-2-methoxynaphthalene (Product) versus its precursor, 6-Bromo-2-methoxyn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra for 6-Bromo-1-chloro-2-methoxynaphthalene (Product) versus its precursor, 6-Bromo-2-methoxynaphthalene (Starting Material).[1]
Designed for medicinal chemists and process development scientists, this document focuses on the regioselective chlorination at the C1 position . We define the specific spectral fingerprints required to validate the transformation, distinguishing the product from unreacted starting material and potential regioisomers.
Synthesis Context & Pathway
The transformation involves an electrophilic aromatic substitution (EAS) where the C1 position—activated by the ortho-methoxy group and the naphthalene ring fusion—is selectively chlorinated.
Reaction Scheme & Logic Flow
The following diagram outlines the synthesis pathway and the logical decision tree for NMR verification.
Caption: Figure 1. Reaction pathway and NMR decision logic for verifying C1-chlorination.
Comparative NMR Analysis (1H & 13C)
The structural confirmation relies on three diagnostic pillars: the disappearance of the H1 signal, the "Peri-effect" on H8, and the ipso-carbon shift.
Proton NMR (1H) Diagnostics
The most distinct change occurs in the aromatic region (7.0 – 8.5 ppm).
Feature
Starting Material (SM)
Target Product
Mechanistic Explanation
H1 Signal
Singlet, ~7.10 – 7.15 ppm
ABSENT
Primary Indicator. Substitution of H1 by Cl removes this signal completely.[1]
H8 Signal
Doublet, ~7.6 – 7.7 ppm
Downfield Shift (~8.1 – 8.3 ppm)
Peri-Effect. The bulky Cl at C1 sterically desheilds the H8 proton (Van der Waals repulsion).
H3 Signal
Doublet/Singlet, ~7.1 – 7.2 ppm
Slight Downfield Shift
H3 remains but loses any small long-range coupling to H1.[1]
-OCH₃
Singlet, ~3.90 ppm
Singlet, ~3.95 – 4.05 ppm
Slight deshielding due to the inductive effect of the ortho-Cl.
Integration
6 Aromatic Protons
5 Aromatic Protons
Quantitative confirmation of mono-substitution.[1]
Carbon NMR (13C) Diagnostics
While 1H NMR is sufficient for routine checks, 13C NMR provides definitive proof of the C-Cl bond formation.
C1 (Ipso-Carbon): In the SM, the C1 carbon (bonded to H) typically appears around 105-110 ppm (shielded by the ortho-methoxy). Upon chlorination, the C1 signal shifts significantly downfield to ~115-120 ppm due to the heavy atom effect and electronegativity of Chlorine, though the shift is moderated by resonance.
C2 (C-OMe): Expect a shift from ~158 ppm (SM) to ~154-156 ppm (Product) due to steric crowding affecting the methoxy conjugation.[1]
Experimental Protocols
Synthesis of 6-Bromo-1-chloro-2-methoxynaphthalene
Note: This protocol assumes a standard bench-scale preparation.
Dissolution: Dissolve 1.0 eq of 6-bromo-2-methoxynaphthalene in Acetonitrile (ACN) or Dichloromethane (DCM). ACN is preferred for cleaner kinetic control.[1]
Reagent Addition: Add 1.05 eq of N-Chlorosuccinimide (NCS) .
Tip: For sluggish reactions, a catalytic amount of p-Toluenesulfonic acid (pTsOH) or FeCl₃ can be added, but NCS/ACN usually suffices at reflux.
Reaction: Heat to reflux (80°C for ACN) and monitor by TLC (Hexane/EtOAc 9:1).
TLC Monitoring: The product will typically have a slightly higher Rf than the starting material due to increased lipophilicity (Cl vs H).
Workup: Cool to RT. Remove solvent in vacuo.[1][2][3] Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).
NMR Acquisition Parameters
To ensure high-resolution data for publication or regulatory filing:
13C: 512+ scans (essential to see quaternary carbons C1, C2, C6).
Troubleshooting & Impurity Profile
If the spectrum does not match the "Target Product" profile above, consider these common issues:
Observation
Diagnosis
Corrective Action
H1 Singlet persists (7.1 ppm)
Incomplete Reaction
Reaction stopped too early.[1] Add 0.1 eq NCS and reflux longer. Check moisture (NCS is moisture sensitive).[1]
New Singlet at ~7.5-7.6 ppm
Regioisomer (C3-Cl)
Rare.[1] Occurs if C1 is sterically blocked or if a different mechanism (radical) dominates.[1] Check solvent purity.
Complex Aliphatic Signals (2.8 ppm)
Succinimide Contamination
Byproduct of NCS.[1] Improve aqueous workup or filter the solid precipitate before evaporation.[1]
Broad H8 Signal
Rotational Barrier
The Cl-OMe interaction can restrict rotation.[1] This is normal; sharpening may occur at elevated temperatures (50°C).[1]
References
Source for SM chemical shift d
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78786, 2-Bromo-6-methoxynaphthalene.[1] Retrieved from [Link]
Authoritative source for physical properties and identifiers.
Provides context on bromination/chlorination workflows for naphthalene deriv
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
Foundational text for the "Peri-effect" and electrophilic aromatic substitution regioselectivity rules.
A Researcher's Guide to Elemental Analysis: Theoretical Calculations vs. Experimental Realities for C11H8BrClO
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique, providing a critical checkpoint for the pur...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique, providing a critical checkpoint for the purity and empirical formula of a synthesized compound. This guide offers an in-depth comparison of the theoretical elemental composition of C11H8BrClO with potential experimental outcomes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the calculations, methodologies, and interpretation of results.
The Theoretical Benchmark: Calculating Elemental Composition
The first step in any elemental analysis workflow is to establish the theoretical percentage of each element in the target molecule. This calculation is based on the chemical formula and the atomic masses of the constituent elements.[1][2] For our compound of interest, C11H8BrClO, the process is as follows:
1. Determine the Atomic Masses:
To ensure accuracy, it is crucial to use the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC).[3]
3. Calculate the Percentage Composition of Each Element:
The percentage composition is calculated by dividing the total mass of each element in the molecule by the molecular weight and multiplying by 100.[1][20]
Element
Calculation
Theoretical Percentage (%)
Carbon (C)
(11 x 12.011 / 271.541) x 100
48.65%
Hydrogen (H)
(8 x 1.008 / 271.541) x 100
2.97%
Bromine (Br)
(1 x 79.904 / 271.541) x 100
29.43%
Chlorine (Cl)
(1 x 35.453 / 271.541) x 100
13.06%
Oxygen (O)
(1 x 15.999 / 271.541) x 100
5.89%
This theoretical data serves as the gold standard against which all experimental results will be compared.
The Experimental Approach: Combustion Analysis
A prevalent and robust method for determining the elemental composition of organic compounds is combustion analysis.[21][22] This technique quantitatively measures the products of combustion to deduce the original elemental makeup.[21]
Caption: Workflow of Elemental Analysis by Combustion.
Sample Preparation: A small, precisely weighed amount of the C11H8BrClO sample (typically 1-3 mg) is encapsulated in a tin or silver foil.
Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000°C) with a stream of pure oxygen. This process ensures complete combustion, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and halogens to their respective hydrogen halides (HBr and HCl).
Reduction and Separation: The resulting gases are passed through a reduction tube to convert any nitrogen oxides back to N2 (if present). The mixture of gases is then separated using a gas chromatography column.
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas component as it elutes from the column. The instrument's software integrates the peak areas and, based on calibration with a known standard, calculates the percentage of each element in the original sample.
Comparing Theory and Practice: Interpreting the Results
In an ideal scenario, the experimental results from combustion analysis would perfectly match the theoretical calculations. However, in practice, minor deviations are expected. Below is a comparison table illustrating a hypothetical experimental outcome for C11H8BrClO.
Element
Theoretical Percentage (%)
Hypothetical Experimental Percentage (%)
Deviation (%)
Carbon (C)
48.65
48.52
-0.13
Hydrogen (H)
2.97
2.99
+0.02
Bromine (Br)
29.43
29.31
-0.12
Chlorine (Cl)
13.06
13.15
+0.09
Oxygen (O)
5.89
5.95
+0.06
Small deviations, typically within ±0.4%, are generally considered acceptable and can be attributed to several factors:
Instrumental Limitations: Minor fluctuations in furnace temperature, gas flow rates, and detector sensitivity can introduce small errors.
Sample Purity: The presence of trace impurities, such as residual solvents or byproducts from the synthesis, will alter the elemental composition. In the context of drug development, elemental analysis is a critical tool for identifying such impurities.[23][24][25]
Hygroscopicity: If the compound is hygroscopic (readily absorbs moisture from the atmosphere), the presence of water will lead to a higher experimental percentage of hydrogen and oxygen.
Incomplete Combustion: Although modern elemental analyzers are highly efficient, incomplete combustion can lead to lower than expected carbon values.
A significant deviation from the theoretical values warrants further investigation and may indicate an incorrect structural assignment, the presence of a substantial impurity, or the formation of a different polymorph or hydrate.
Conclusion
Elemental analysis is an indispensable technique in the arsenal of researchers and scientists in the pharmaceutical industry.[26] By providing a direct measure of the elemental composition of a compound, it serves as a fundamental validation of its identity and purity. A thorough understanding of both the theoretical calculations and the nuances of experimental methodologies like combustion analysis is crucial for the accurate interpretation of data. The comparison between theoretical and experimental values not only confirms the empirical formula but also provides valuable insights into the overall quality of the synthesized compound, thereby ensuring the integrity of downstream drug development processes.
References
CK-12 Foundation.
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. [Link]
Wikipedia. Combustion analysis.
American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise.
Quora.
Westfield State University.
Testbook. (2021, October 5).
Commission on Isotopic Abundances and Atomic Weights.
Quora. (2015, June 18).
Fiveable. (2025, September 15). Combustion analysis Definition.
Pearson+. Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3...
Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?
Nondestructive Evaluation Physics.
Pearson. (n.d.). Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b.
Jefferson Lab. #35 - Bromine - Br.
Testbook. (2025, December 17).
Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.
CK-12 Foundation.
Jefferson Lab. #17 - Chlorine - Cl.
IUPAC. atomic weights of the elements 2019. [Link]
Exeter Analytical.
Royal Society of Chemistry.
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
PubChem. Atomic Mass | Periodic Table of Elements.
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
BYJU'S.
Wikipedia. Carbon-12.
Wieser, M. E., et al. (2013, April 29). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078.
Wikipedia.
Royal Society of Chemistry.
Breslyn, W. (2022, March 5).
LECO Corporation.
Royal Society of Chemistry.
Thermo Fisher Scientific. FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products.
SGS INSTITUT FRESENIUS. Analysis of elemental impurities.
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen.
University of Sheffield. (2025, April 15). Elemental Analysis tool.
Wikipedia. Oxygen.
IUPAC.
Agilent. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS.
BYJU'S. The percentage composition of a given element is expressed using the following formula.
Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis.
Chemistry LibreTexts. (2019, July 6). 2.10: Percent Composition.
Executive Summary & Chemical Profile[1] 6-Bromo-1-chloro-2-methoxynaphthalene is a polyhalogenated aromatic ether.[1] Its disposal requires strict adherence to halogenated waste protocols .[2] Unlike simple hydrocarbons,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
6-Bromo-1-chloro-2-methoxynaphthalene is a polyhalogenated aromatic ether.[1] Its disposal requires strict adherence to halogenated waste protocols .[2] Unlike simple hydrocarbons, the presence of both bromine and chlorine atoms renders this compound unsuitable for standard fuel blending or non-halogenated waste streams.[1]
Improper disposal (e.g., mixing with non-halogenated solvents) poisons incineration catalysts and risks the formation of toxic polyhalogenated dibenzodioxins/furans during thermal destruction.[1]
Mandatory: Must be routed to Halogenated Waste streams.
Flash Point
>110°C (Predicted)
Combustible, but not a primary flammability hazard.[1]
The Core Directive: Waste Segregation Logic
The safety and compliance of your disposal process rely on a single, self-validating decision: Isolate the Halogen. [1]
The "Why" (Causality):
Standard chemical waste is often sent for "fuel blending" (used as fuel for cement kilns). Halogenated compounds, however, generate corrosive acid gases (HBr, HCl) upon combustion.[1] These require specialized incinerators equipped with acid gas scrubbers. If you contaminate a non-halogenated drum with this compound, the entire drum must be re-classified, tripling disposal costs and creating a regulatory violation.[1]
Decision Workflow (Self-Validating System)
Figure 1: Segregation logic tree ensuring compliance with EPA RCRA guidelines for halogenated organics.
Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired inventory, weighing boat residues, or failed reaction precipitates.[1]
Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
Labeling: Affix a hazardous waste tag immediately.
Constituents: "6-Bromo-1-chloro-2-methoxynaphthalene" (Do not use abbreviations).[1]
Applicability: Filtrates or reaction mixtures containing the compound.
Compatibility Check: Ensure the waste container is rated for Halogenated Solvents .
Safe Solvents to mix with: Dichloromethane (DCM), Chloroform, Dichloroethane.[1]
Allowed (but wasteful) mixing: Acetone, Ethyl Acetate, Methanol (only if the mixture is labeled Halogenated).[1][3]
Transfer: Pour into the "Halogenated Waste" carboy using a funnel.
Critical: Leave at least 10% headspace in the container for thermal expansion.
Log Entry: Record the volume added on the container's log sheet. You must list the "6-Bromo-1-chloro-2-methoxynaphthalene" explicitly as a contaminant, even if it is <1% of the volume.[1]
Spill Response & Emergency Contingency
In the event of a benchtop spill, immediate containment prevents the spread of halogenated dust.[1]
Figure 2: Immediate spill response workflow.
Step-by-Step Spill Cleanup:
Isolate: Mark the area. If the powder is fine and airborne, evacuate the lab to allow dust to settle (15 mins).[1]
PPE: Standard lab coat, safety glasses, and double nitrile gloves .[1] If dust is visible, use a fit-tested N95 or half-mask respirator.[1]
Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel (dampened with water or mineral oil) to suppress dust, then scoop into a bag.[1]
Wet Spill (Solution): Cover with universal absorbent pads or vermiculite. Do not use paper towels alone if the solvent is volatile (e.g., DCM), as this releases fumes.[1]
Final Wash: Wipe the surface with a detergent solution, followed by water.
Waste: All contaminated gloves, pads, and scoopers go into the Solid Hazardous Waste bin.
Regulatory Framework & Compliance
This compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines due to its halogenated nature.[4]
Waste Classification: While this specific isomer may not have a unique "U-list" code, it is regulated as a Characteristic Waste or under the "mixture rule" if dissolved in listed solvents.
EPA Waste Code (Likely):
D001 (Ignitable) - If in flammable solvent.
F002/F001 (Spent Halogenated Solvents) - If mixed with common halogenated solvents [1].
Destruction Method: High-temperature incineration (>1000°C) with residence time sufficient to destroy the naphthalene ring and scrub acid gases [2].
References
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6][7] Retrieved from [Link][1]